Product packaging for 3-Bromo-4-chlorophenyl Isothiocyanate(Cat. No.:)

3-Bromo-4-chlorophenyl Isothiocyanate

Cat. No.: B13685586
M. Wt: 248.53 g/mol
InChI Key: DLXDYQCJECACTQ-UHFFFAOYSA-N
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Description

Overview of Isothiocyanates as a Class of Chemically Reactive and Biologically Active Molecules

Isothiocyanates (ITCs) are a class of organic compounds characterized by the functional group -N=C=S. wikipedia.org This group's structure, featuring a nitrogen atom double-bonded to a carbon, which is in turn double-bonded to a sulfur atom, makes these molecules highly reactive. foodandnutritionjournal.org The carbon atom of the isothiocyanate group is electrophilic, meaning it readily reacts with nucleophiles such as the thiol groups (-SH) in cysteine residues of proteins. nih.gov

Many isothiocyanates are naturally occurring, arising from the enzymatic hydrolysis of precursor molecules called glucosinolates. wikipedia.orgfoodandnutritionjournal.org These precursors are found abundantly in cruciferous vegetables like broccoli, cabbage, and mustard. wikipedia.org The conversion is catalyzed by the myrosinase enzyme, which becomes active when the plant's cells are damaged. foodandnutritionjournal.org

Biologically, isothiocyanates are renowned for a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgchemrxiv.org Their biological effects are largely attributed to their ability to react with and modify cellular proteins and enzymes, thereby modulating various signaling pathways. mdpi.com

Contextualization of Halogenated Phenyl Isothiocyanates within the Isothiocyanate Landscape

Within the broad family of isothiocyanates, aryl isothiocyanates, which feature the -N=C=S group attached to an aromatic ring, represent a significant subgroup. Phenyl isothiocyanate is a foundational member of this group, known for its application in protein sequencing as Edman's reagent. wikipedia.org

The introduction of halogen atoms (such as bromine and chlorine) onto the phenyl ring creates halogenated phenyl isothiocyanates. This substitution can significantly alter the molecule's chemical and physical properties. Halogens are electron-withdrawing, which can influence the electrophilicity of the isothiocyanate carbon, potentially modifying its reactivity towards biological nucleophiles. rsc.org Furthermore, halogenation impacts factors like lipophilicity (the ability to dissolve in fats and lipids) and the molecule's size and shape, which can affect its ability to cross cell membranes and interact with specific biological targets. Compounds like 4-chlorophenyl isothiocyanate and 4-bromophenylisothiocyanate are used as building blocks in the synthesis of more complex molecules. sigmaaldrich.comnih.gov

Historical Development and Evolution of Research on Substituted Aryl Isothiocyanates

Research into aryl isothiocyanates has a long history, initially driven by their utility in organic synthesis. The development of synthetic methods to produce these compounds, often starting from primary aromatic amines, has been a focus for decades. researchgate.net Classic methods involved reagents like carbon disulfide or thiophosgene (B130339). mdpi.comresearchgate.net Over time, research has led to the development of newer, more efficient, and environmentally conscious synthetic routes. chemrxiv.orgresearchgate.net

The seminal work of Pehr Edman in the 1950s, which established phenyl isothiocyanate as a key reagent for the stepwise degradation and sequencing of peptides, marked a significant milestone and spurred further interest in this class of compounds. chemrxiv.orgwikipedia.org Subsequently, the discovery of the potent biological activities of naturally occurring isothiocyanates led researchers to synthesize and investigate a wide array of substituted aryl isothiocyanates, including halogenated variants, to explore structure-activity relationships and develop new therapeutic agents or biological probes. researchgate.net

Scope and Academic Relevance of Investigating 3-Bromo-4-chlorophenyl Isothiocyanate in Contemporary Chemical and Biological Sciences

The academic relevance of a specific di-halogenated compound like this compound lies in its potential as a specialized chemical tool. As a synthetic intermediate, its defined substitution pattern offers a precise building block for constructing complex molecules, particularly in medicinal chemistry where specific structural features are required for biological targeting. sigmaaldrich.comresearchgate.net The presence of two different halogens (bromo and chloro) at specific positions provides opportunities for selective chemical transformations, as bromine and chlorine can exhibit different reactivities in certain types of reactions.

In biological sciences, such compounds are of interest as potential modulators of biological processes. The unique electronic and steric properties conferred by the bromo and chloro substituents could lead to novel interactions with cellular targets compared to simpler isothiocyanates. rsc.org Researchers might investigate such molecules to probe the active sites of enzymes or to develop compounds with tailored biological activities, leveraging the known reactivity of the isothiocyanate group in combination with the specific properties of the halogenated aromatic ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrClNS B13685586 3-Bromo-4-chlorophenyl Isothiocyanate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrClNS

Molecular Weight

248.53 g/mol

IUPAC Name

2-bromo-1-chloro-4-isothiocyanatobenzene

InChI

InChI=1S/C7H3BrClNS/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H

InChI Key

DLXDYQCJECACTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=S)Br)Cl

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 3 Bromo 4 Chlorophenyl Isothiocyanate and Its Analogues

Precursor Synthesis and Halogenation Strategies

The immediate precursor for the target compound is 3-bromo-4-chloroaniline (B1338066). The synthesis of this precursor typically involves the strategic halogenation of a more common starting material. A common route begins with 4-nitrochlorobenzene, which is first reduced to 4-chloroaniline (B138754). wikipedia.org Direct halogenation of anilines can be complex, but specific methods have been developed to control the regioselectivity. core.ac.uk

A described method for the synthesis of 3-bromo-4-chloroaniline involves dissolving p-chloronitrobenzene in an aqueous sulfuric acid solution, followed by the slow addition of a brominating agent such as elemental bromine or potassium bromate. chemicalbook.comchemicalbook.com An alternative strategy involves the direct bromination of 4-chloroaniline. Chloride peroxidase, for instance, can catalyze the ring halogenation of 4-chloroaniline using potassium bromide (KBr) and hydrogen peroxide (H₂O₂), although this enzymatic method can also lead to N-oxidation byproducts. nih.gov More conventional chemical methods often employ brominating agents in the presence of a catalyst or in specific solvent systems to achieve the desired 3-bromo product.

Table 1: Synthetic Route for Precursor 3-Bromo-4-chloroaniline

Step Starting Material Reagents Product
1 p-Chloronitrobenzene Sulfuric acid, Bromine (or KBrO₃) 3-Bromo-4-chloroaniline
Alt. Step 1 Chlorobenzene Nitrating mixture (HNO₃/H₂SO₄) 4-Nitrochlorobenzene
Alt. Step 2 4-Nitrochlorobenzene Reducing agent (e.g., Fe/HCl, H₂/Pd) 4-Chloroaniline
Alt. Step 3 4-Chloroaniline Brominating agent (e.g., Br₂) 3-Bromo-4-chloroaniline

Classical Conversion Pathways to the Isothiocyanate Moiety

Once the 3-bromo-4-chloroaniline precursor is obtained, the primary amino group (-NH₂) must be converted into the isothiocyanate (-N=C=S) group. Several classical methods exist for this transformation, though many involve hazardous reagents.

The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) is a long-established and direct method for synthesizing isothiocyanates. cbijournal.comnih.gov The reaction is analogous to the formation of isocyanates from amines using phosgene (B1210022). cbijournal.com For aromatic amines like 3-bromo-4-chloroaniline, the reaction is typically conducted using the free amine base. cbijournal.com This method is often efficient and proceeds smoothly. cbijournal.com However, the primary drawback is the high toxicity and volatility of thiophosgene, which has prompted the search for safer alternatives. mdpi.comgoogle.com

A prevalent and often safer alternative to thiophosgene involves the use of carbon disulfide (CS₂). mdpi.comdigitellinc.com This is typically a two-step, one-pot procedure. nih.gov First, the primary amine reacts with carbon disulfide in the presence of a base, such as triethylamine (B128534) or aqueous ammonia, to form an intermediate dithiocarbamate (B8719985) salt. organic-chemistry.orgorgsyn.orgorgsyn.org

In the second step, this dithiocarbamate salt is treated with a desulfurizing agent, which facilitates the elimination of a sulfur equivalent to yield the final isothiocyanate product. nih.govnih.gov A wide variety of reagents can be used for this decomposition step, ranging from heavy metal salts to milder oxidizing agents. nih.govresearchgate.net The choice of reagent can be critical for achieving high yields, especially with electron-deficient anilines. organic-chemistry.org Recent advancements have focused on developing more environmentally friendly desulfurization protocols, such as using sodium persulfate in water. nih.govrsc.org

Table 2: Common Desulfurizing Agents for Dithiocarbamate Conversion

Desulfurizing Agent Key Characteristics Reference
Lead Nitrate (B79036) (Pb(NO₃)₂) Classical, effective method. orgsyn.orgnih.govorgsyn.org
Ethyl Chloroformate Forms a labile intermediate that decomposes to the isothiocyanate. orgsyn.orgorgsyn.orgnih.gov
Tosyl Chloride (TsCl) Allows for in situ generation of the dithiocarbamate followed by rapid decomposition. nih.govorganic-chemistry.orgnih.gov
Iodine (I₂) An improved procedure uses iodine with sodium bicarbonate in a biphasic system. cbijournal.comchemrxiv.org
Hydrogen Peroxide (H₂O₂) A "green" reagent that works well in water and protic solvents. nih.govnih.gov
Sodium Persulfate (Na₂S₂O₈) A green and practical reagent for synthesis in water. nih.govrsc.org

Given the hazards of phosgene and thiophosgene, several safer alternatives have been developed. Bis(trichloromethyl)carbonate, commonly known as triphosgene, is a stable, crystalline solid that serves as a convenient substitute for phosgene. cbijournal.com It can be employed as a dehydrosulfurizing agent to convert dithiocarbamate salts into isothiocyanates. cbijournal.comresearchgate.net This method has been reported to give good yields, particularly for isothiocyanates bearing electron-withdrawing groups. cbijournal.com

Another approach utilizes phenyl chlorothionoformate. This reagent can react with amines to form an intermediate thiocarbamate, which is then decomposed to the isothiocyanate. organic-chemistry.org This can be performed as a one-pot process for alkyl and electron-rich aryl amines, but a two-step approach is more versatile and provides excellent yields for electron-deficient aryl amines. organic-chemistry.orgrsc.org

Modern and Green Chemistry Approaches in Isothiocyanate Synthesis

Modern synthetic chemistry emphasizes the use of sustainable, less toxic, and more atom-efficient methodologies. The synthesis of isothiocyanates has benefited from these principles, with new routes that avoid traditionally hazardous reagents.

The use of elemental sulfur is a highly attractive green chemistry approach for isothiocyanate synthesis. mdpi.comnih.gov Elemental sulfur is an abundant byproduct of the petroleum industry, making it an economical and atom-efficient source for the sulfur atom. digitellinc.comrsc.org

One prominent method involves the sulfurization of isocyanides. mdpi.comencyclopedia.pub The primary amine precursor, 3-bromo-4-chloroaniline, would first be converted to the corresponding 3-bromo-4-chlorophenyl isocyanide. This isocyanide is then reacted with elemental sulfur to yield the target isothiocyanate. mdpi.comdigitellinc.com This reaction can be performed under thermal conditions, but the use of catalysts allows for significantly milder reaction conditions. encyclopedia.pub Various catalysts, including selenium or tellurium compounds and tertiary amines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to be effective. rsc.orgrsc.org The use of a catalytic amount of an amine base is a particularly sustainable approach, minimizing waste and avoiding toxic metals. rsc.orgrsc.org

Another elemental sulfur-based strategy involves the in situ generation of thiocarbonyl surrogates. For example, difluorocarbene can react with elemental sulfur to form thiocarbonyl fluoride, which then reacts with a primary amine to provide the isothiocyanate. mdpi.comencyclopedia.pub

Table 3: Catalytic Systems for Isocyanide Sulfurization

Catalyst System Reaction Conditions Key Advantages Reference
Amine Bases (e.g., DBU) Catalytic amounts (e.g., 2 mol%), moderate heating (40 °C) Sustainable, avoids toxic metals, low catalyst loading. rsc.orgrsc.org
Selenium/Tellurium Room temperature, often with an amine base. Highly efficient, mild conditions. rsc.org
Molybdenum Catalysts Refluxing acetone (B3395972), 3 days. Base-free approach, good to excellent yields. mdpi.com

Deep Eutectic Solvents (DESs) in Synthesis

Deep Eutectic Solvents (DESs) have emerged as green and eco-friendly media for organic synthesis, often acting as both solvents and catalysts. nih.govmdpi.comresearchgate.net Their application in the synthesis of heterocyclic compounds from isothiocyanates is a promising area of research. For instance, the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones, analogues of potential derivatives of 3-Bromo-4-chlorophenyl Isothiocyanate, has been successfully carried out in various choline (B1196258) chloride-based DESs. nih.gov A study comparing 20 different choline chloride-based DESs for the reaction of anthranilic acid and phenyl isothiocyanate found that a 1:2 molar ratio of choline chloride to urea (B33335) was the most effective medium. nih.gov This suggests that similar DES systems could be highly effective for the synthesis of quinazolinone derivatives from this compound. The use of DESs can lead to moderate to good yields and simplifies the reaction work-up, aligning with the principles of green chemistry. nih.govmdpi.com

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Mercaptoquinazolin-4(3H)-ones in a Deep Eutectic Solvent nih.gov

EntryReactantsSolvent SystemTemperature (°C)Time (h)Yield (%)
1Anthranilic Acid, Phenyl IsothiocyanateCholine chloride:urea (1:2)80376
2Anthranilic Acid, Allyl IsothiocyanateCholine chloride:urea (1:2)80365
35-Bromoanthranilic Acid, Phenyl IsothiocyanateCholine chloride:urea (1:2)80372

Catalyst Development for Environmentally Benign Syntheses

The development of efficient and reusable catalysts is crucial for environmentally benign synthetic processes. In the context of derivatizing this compound, catalyst development focuses on facilitating cyclization reactions to form various heterocyclic systems. For the synthesis of thiazole (B1198619) derivatives via the Hantzsch condensation, silica-supported tungstosilisic acid has been utilized as a reusable catalyst in the one-pot, multi-component reaction of a-bromoketones, thiourea (B124793), and substituted benzaldehydes. nih.gov This approach offers high yields and the catalyst can be easily recovered and reused. nih.gov

For quinazolinone synthesis, iron-catalyzed cyclization in water under microwave irradiation represents a green and rapid method. nih.gov Similarly, antimony(III) chloride has been shown to be an effective catalyst for the condensation of anthranilic amide with aldehydes or ketones to produce quinazolin-4(3H)-ones under microwave irradiation and solvent-free conditions. scispace.comsemanticscholar.org These catalytic systems could potentially be adapted for the synthesis of quinazolinone analogues from this compound.

Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation are increasingly used to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netfrontiersin.orgbohrium.comnih.govnih.gov

Microwave-Assisted Synthesis: This technique has been successfully applied to the synthesis of quinazolinones and 2-thioxoquinazolines from substituted methyl anthranilates and various isothiocyanates in a DMSO/H2O mixture without the need for a catalyst or base. mdpi.comnih.gov The reaction of anthranilic acid derivatives with isothiocyanates to form 2-mercaptoquinazolin-4(3H)-ones has also been explored using microwave heating in deep eutectic solvents, although with lower effectiveness compared to conventional stirring or ultrasonication in some cases. nih.gov The synthesis of quinazolin-4(3H)-ones from 2-halobenzoic acids and amidines is significantly accelerated by microwave irradiation in the presence of an iron catalyst. nih.gov

Ultrasound-Assisted Synthesis: Sonication is another green technique that can enhance reaction rates. The synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones in a choline chloride:urea deep eutectic solvent showed significantly higher yields with ultrasonication compared to microwave-induced synthesis. nih.gov Ultrasound has also been effectively used in the synthesis of various other heterocyclic compounds, demonstrating its broad applicability. researchgate.netfrontiersin.orgbohrium.comnih.gov For instance, ultrasound-assisted one-pot, three-component synthesis of dihydropyrimidin-(thio)ones using a samarium perchlorate (B79767) catalyst has been reported to be efficient, with mild conditions and high yields. nih.gov

Table 2: Comparison of Microwave and Ultrasound-Assisted Synthesis of 2-Mercapto-3-phenylquinazolin-4(3H)-one nih.gov

MethodSolventTemperature (°C)Time (min)Yield (%)
MicrowaveCholine chloride:urea (1:2)801549
UltrasoundCholine chloride:urea (1:2)806076

Derivatization Strategies of this compound

Formation of Thiourea Derivatives

The reaction of isothiocyanates with primary or secondary amines is a straightforward and high-yielding method for the synthesis of unsymmetrically substituted thiourea derivatives. organic-chemistry.orgresearchgate.net This reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group. The resulting 1-(3-bromo-4-chlorophenyl)-3-substituted thioureas can serve as versatile intermediates for the synthesis of various heterocyclic systems. The synthesis can be carried out under mild conditions, often at room temperature or with gentle heating in a suitable solvent like acetone or THF. nih.gov Ultrasound has also been employed to facilitate the synthesis of thiourea derivatives. bohrium.com

Table 3: Synthesis of Substituted Thiourea Derivatives from Isothiocyanates nih.govnih.gov

IsothiocyanateAmineProductYield (%)
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl isothiocyanate2-Bromo-5-fluoroaniline1-(2-Bromo-5-fluorophenyl)-3-(5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl)thiourea85
3-chloropropanoylisothiocyanate4-bromoaniline1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea79

Synthesis of Thiazole and Related Heterocyclic Systems

Thiourea derivatives are key precursors for the synthesis of 2-aminothiazoles through the Hantzsch thiazole synthesis. nih.govorganic-chemistry.orgresearchgate.netderpharmachemica.comyoutube.com This reaction involves the cyclocondensation of a thiourea with an α-haloketone. Therefore, 1-(3-bromo-4-chlorophenyl)thiourea, obtained from the reaction of this compound with ammonia, could be reacted with various α-haloketones to yield a library of 2-(3-bromo-4-chlorophenylamino)thiazole derivatives. The reaction is typically carried out in ethanol (B145695) under reflux. One-pot, multi-component variations of the Hantzsch synthesis have also been developed using catalysts like silica-supported tungstosilisic acid under conventional heating or ultrasound irradiation. nih.gov

Another route to thiazole derivatives involves the reaction of thiosemicarbazones with α-haloketones. mjcce.org.mknih.gov The necessary thiosemicarbazide (B42300) can be prepared from this compound and hydrazine (B178648).

Table 4: Hantzsch Synthesis of 2-Aminothiazole Derivatives nih.govderpharmachemica.com

Thioureaα-HaloketoneCatalyst/ConditionsProductYield (%)
Thiourea3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneSiW.SiO2, EtOH/Water, 65°C2-amino-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)thiazole85
Substituted Thiourea2-bromo-1-(3-trifluoromethyl)phenylethanoneEthanol, reflux2-(substituted amino)-4-(3-trifluoromethylphenyl)thiazole70-80

Preparation of Triazole, Quinazolinone, and Spirocyclic Pyrazolone (B3327878) Analogues

Triazole Derivatives: 1,2,4-Triazole derivatives can be synthesized from thiosemicarbazide precursors. researchgate.netnih.gov The reaction of this compound with hydrazine hydrate (B1144303) would yield 4-(3-bromo-4-chlorophenyl)thiosemicarbazide. This intermediate can then be cyclized under basic conditions, for example, using sodium hydroxide (B78521), to form the corresponding 1,2,4-triazole-3-thiol. researchgate.net Further reactions can be carried out on the thiol group to introduce additional diversity. Alternatively, cyclization of thiosemicarbazides with reagents like concentrated sulfuric acid can lead to 5-amino-1,3,4-thiadiazole derivatives. nih.govresearchgate.netnih.gov

Quinazolinone Derivatives: The reaction of isothiocyanates with anthranilic acid or its derivatives is a well-established method for the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. nih.govresearchgate.net this compound can be reacted with anthranilic acid in refluxing ethanol with a base catalyst such as triethylamine to yield 3-(3-bromo-4-chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. nih.gov Microwave-assisted methods have also been developed for this transformation, offering shorter reaction times and often higher yields. mdpi.comscispace.comsemanticscholar.orgfrontiersin.orgnih.govresearchgate.net

Spirocyclic Pyrazolone and Pyrrolidine (B122466) Analogues: The synthesis of spirocyclic compounds containing a pyrazolone or pyrrolidine ring from isothiocyanates has been reported. For instance, spiro[indole-pyrrolidine] derivatives can be synthesized through the Michael condensation of 3-dicyanomethylene-2H-indol-2-ones with isothiocyanate derivatives under aqueous or mechanochemical conditions. nih.govresearchgate.net This suggests a potential pathway to novel spirocyclic systems derived from this compound. The synthesis of pyrazole (B372694) acyl thiourea derivatives, which combine the pyrazolone and thiourea moieties, has also been described, starting from pyrazole-4-carbonyl isothiocyanates. researchgate.netnih.govresearchgate.net

Table 5: Synthesis of Heterocyclic Derivatives from Isothiocyanates

IsothiocyanateReagent(s)Product TypeReference
Phenyl IsothiocyanateAnthranilic Acid2-Mercaptoquinazolin-4(3H)-one nih.gov
Aryl IsothiocyanatesHydrazine Hydrate, then NaOH1,2,4-Triazole-3-thiol researchgate.net
Phenyl IsothiocyanateMethyl Anthranilate2-Thioxoquinazolinone nih.gov
Various Isothiocyanates3-Dicyanomethylene-2H-indol-2-onesSpiro[indole-pyrrolidine] nih.gov

Esterification and Other Functional Group Transformations

The isothiocyanate moiety (-N=C=S) is a versatile functional group, primarily acting as an electrophile at its central carbon atom, making it susceptible to attack by a wide range of nucleophiles. wikipedia.org This reactivity allows for its conversion into numerous other functional groups and its incorporation into complex heterocyclic systems. arkat-usa.orgresearchgate.net

Esterification: The term "esterification" in the context of aryl isothiocyanates typically refers to the synthesis of molecules that contain both an ester and an isothiocyanate functionality, rather than a direct esterification of the -N=C=S group itself. Such compounds are valuable as bifunctional reagents. For instance, isothiocyanate derivatives of amino acid esters have been synthesized for various applications. nih.govresearchgate.net A notable example is the synthesis of Caffeic Acid (4-isothiocyanato)phenyl Ester, which combines the isothiocyanate group with a phenolic ester. acs.org These syntheses generally involve preparing the ester-containing aniline (B41778) precursor first, followed by conversion of the amino group to the isothiocyanate.

Other Functional Group Transformations: The heterocumulene structure of the isothiocyanate group is central to its diverse reactivity, particularly in cyclization reactions to form heterocyclic compounds. arkat-usa.org

Key transformations include:

Synthesis of Thioureas: This is one of the most common reactions of isothiocyanates, occurring through the addition of primary or secondary amines across the N=C bond. The resulting thioureas are important intermediates in organic synthesis and are found in many biologically active compounds. researchgate.net

Formation of Heterocycles: Acyl isothiocyanates, which are more reactive than their aryl counterparts, are particularly useful in the synthesis of five- and six-membered heterocycles. arkat-usa.org Depending on the nucleophile and reaction conditions, aryl isothiocyanates react to form a variety of heterocyclic systems, including thiazoles, triazoles, and thiadiazoles. arkat-usa.orgresearchgate.net For example, reaction with N-substituted hydrazines can yield 1,2,4-triazoline-5-thiones. arkat-usa.org

Reaction with Carbon Nucleophiles: Carbanions, such as those derived from enolates, can attack the electrophilic carbon of the isothiocyanate. The resulting adducts can be key intermediates in the synthesis of more complex molecules, such as thiazolidines. wikipedia.org

Reduction: The isothiocyanate group can be electrochemically reduced to yield the corresponding thioformamide. wikipedia.org

The table below summarizes key functional group transformations applicable to aryl isothiocyanates.

Transformation TypeReagent(s)Product ClassExample Analogue
Thiourea FormationPrimary or Secondary Amines (R¹R²NH)N,N'-Disubstituted ThioureasPhenyl Isothiocyanate
Heterocycle SynthesisN-Alkyl/Aryl Hydrazines1,2,4-Triazoline-5-thionesBenzoyl Isothiocyanate
Heterocycle SynthesisAcetophenone EnolateThiazolidine DerivativesPhenyl Isothiocyanate
ReductionElectrochemical MethodsThioformamidesPhenyl Isothiocyanate

Reaction Yields and Purity Considerations in Synthesis

The efficient synthesis of aryl isothiocyanates, including halogenated derivatives, is crucial for their use as intermediates. Numerous methods have been developed, with varying yields and purification requirements. The choice of synthetic route often depends on the electronic nature of the substituents on the aromatic ring.

From Amines and CS₂: The classical method involves forming a dithiocarbamate salt from the aniline and carbon disulfide, followed by decomposition with a desulfurizing agent like lead nitrate or tosyl chloride. wikipedia.orgorgsyn.org While yields for phenyl isothiocyanate can be high (74–78%), they are often lower for substituted anilines; for example, m-bromophenyl isothiocyanate was prepared in a 20% yield via this route. orgsyn.org Modern desulfurizing agents have improved yields; a one-pot method using DMT/NMM/TsO⁻ afforded halogenated aryl isothiocyanates in 53–61% yields. nih.gov A visible-light photocatalytic method has also been reported, yielding phenyl isothiocyanate at up to 94%. organic-chemistry.org

Using Phenyl Chlorothionoformate: A versatile two-step process reacting amines with phenyl chlorothionoformate is effective for a wide range of substrates, including electron-deficient and halogenated anilines, with reported yields of up to 99%. organic-chemistry.org

From Isocyanides: A sustainable method involving the sulfurization of aromatic isocyanides with elemental sulfur in the presence of a catalytic amount of an amine base provides the corresponding isothiocyanates in moderate to high yields (45–95%). rsc.org

The following table provides a comparative overview of yields for aryl isothiocyanate synthesis using different methods.

Synthetic MethodKey ReagentsSubstrate ClassReported Yield (%)
Dithiocarbamate DecompositionAniline, CS₂, Lead NitratePhenylaniline74–78% orgsyn.org
Dithiocarbamate DecompositionAniline, CS₂, Lead Nitratem-Bromoaniline20% orgsyn.org
Dithiocarbamate DecompositionAniline, CS₂, DMT/NMM/TsO⁻Halogenated Anilines53–61% nih.gov
Two-Step Thiocarbamate RouteAmine, Phenyl ChlorothionoformateHalogenated Anilinesup to 99% organic-chemistry.org
Visible-Light PhotocatalysisAniline, CS₂, Rose BengalPhenylanilineup to 94% organic-chemistry.org
Isocyanide SulfurizationIsocyanide, S₈, DBU (catalyst)Aromatic Isocyanides45–95% rsc.org

Purity Considerations: Achieving high purity is essential, as aryl isothiocyanates are often used as sensitive reagents, for example, in Edman degradation for peptide sequencing. wikipedia.orgwikipedia-on-ipfs.org Impurities from the synthesis, such as unreacted aniline or byproducts like symmetrical thioureas, can interfere with subsequent reactions. Purification is commonly achieved through vacuum distillation for liquid products or chromatography. orgsyn.orgresearchgate.net Column chromatography on silica (B1680970) gel is frequently employed for solid or non-volatile isothiocyanates. nih.govresearchgate.net Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods (¹H NMR, ¹³C NMR, MS). researchgate.netnih.gov

Chemical Reactivity and Mechanistic Investigations of the Isothiocyanate Moiety

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of isothiocyanates. The electron-deficient carbon atom of the cumulene system is readily attacked by a wide range of nucleophiles, leading to the formation of stable adducts.

The reaction of isothiocyanates with primary and secondary amines is a well-established method for the synthesis of thiourea (B124793) derivatives. While specific studies detailing the reaction of 3-Bromo-4-chlorophenyl Isothiocyanate with a wide range of amines are not extensively documented in the reviewed literature, its reactivity is expected to be analogous to other aryl isothiocyanates, such as 4-chlorophenyl and 4-bromophenyl isothiocyanates. acs.org The reaction proceeds via a nucleophilic attack of the amine nitrogen on the central carbon atom of the isothiocyanate group, forming a stable thiourea linkage. acs.orgnih.govcdnsciencepub.comchimia.ch

The general mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon of the isothiocyanate. This is followed by a proton transfer to the nitrogen atom of the isothiocyanate, yielding the corresponding N,N'-disubstituted thiourea. The reaction is typically carried out by stirring the reactants at room temperature in a suitable solvent like acetone (B3395972). acs.org

Similarly, the amino groups of amino acids and their derivatives readily react with isothiocyanates. The kinetics of the reaction between phenylisothiocyanate and amino acid analogs have been studied, providing insight into the formation of these covalent bonds. nih.gov The initial adduct, a thiocarbamoyl amino acid, can undergo further reactions, such as cyclization, to form 2-thiohydantoins, a reaction that forms the basis of the Edman degradation for peptide sequencing. researchgate.net

Table 1: Representative Nucleophilic Addition Reactions of Aryl Isothiocyanates with Amines
Aryl IsothiocyanateAmineProductReaction ConditionsYield
4-Chlorophenyl isothiocyanateAniline (B41778)1-(4-Chlorophenyl)-3-phenylthioureaManual grinding, 5-40 min89-98% acs.org
4-Bromophenyl isothiocyanate4-Chloroaniline (B138754)1-(4-Bromophenyl)-3-(4-chlorophenyl)thioureaBall milling, rt~100% acs.org
Ethyl isothiocyanate3-Hydroxyaniline1-Ethyl-3-(3-hydroxyphenyl)thioureaAcetone, rt, 15hHigh acs.org
1-Naphthyl isothiocyanate1,3-Phenylenediamine1-(3-Aminophenyl)-3-(naphthalene-1-yl)thioureaDCM, reflux, 24h82% chimia.ch

Thiols and compounds containing sulfhydryl groups are potent nucleophiles that readily react with the isothiocyanate moiety. The reaction of this compound with thiols is expected to proceed via nucleophilic addition of the sulfur atom to the electrophilic carbon of the isothiocyanate group, resulting in the formation of a dithiocarbamate (B8719985) linkage.

This reaction is particularly relevant in biological systems, where the sulfhydryl group of the amino acid cysteine can react with isothiocyanates. Studies have shown that under mildly acidic to neutral pH conditions (pH 6-8), the reaction of isothiocyanates with the thiol group of cysteine is favored, leading to the formation of a dithiocarbamate adduct. researchgate.net This reaction is often faster than the corresponding reaction with amino groups under these conditions. nih.gov The reaction with cysteine can lead to further intramolecular cyclization products. acs.org

Isothiocyanates can undergo hydrolysis in the presence of water and hydroxide (B78521) ions, although they are generally less reactive towards oxygen nucleophiles compared to nitrogen and sulfur nucleophiles. The hydrolysis of aryl isothiocyanates, such as p-nitrophenyl isothiocyanate, has been studied and provides a model for the expected reactivity of this compound. acs.org

The reaction is proposed to proceed through the nucleophilic attack of a water molecule or a hydroxide ion on the electrophilic carbon of the isothiocyanate group. This addition leads to the formation of a transient thiocarbamic acid intermediate. This intermediate is unstable and readily decomposes, typically through the loss of carbonyl sulfide (B99878) (COS) and subsequent formation of the corresponding primary amine. In the case of this compound, hydrolysis would be expected to yield 3-bromo-4-chloroaniline (B1338066). The presence of electron-withdrawing bromo and chloro substituents on the aromatic ring would likely increase the susceptibility of the isothiocyanate carbon to nucleophilic attack, thus influencing the rate of hydrolysis.

Intramolecular Cyclization and Heterocycle Formation

Aryl isothiocyanates are valuable precursors for the synthesis of a variety of heterocyclic compounds. This is typically achieved by reacting the isothiocyanate with a bifunctional nucleophile, where the initial adduct undergoes a subsequent intramolecular cyclization. While specific examples involving this compound are not detailed in the provided literature, the general reactivity patterns of aryl isothiocyanates suggest its utility in this area.

For instance, aryl isothiocyanates bearing a suitable functional group at the ortho position can undergo intramolecular cyclization to form fused heterocyclic systems. A common example is the synthesis of benzothiazoles. The reaction of an ortho-amino-substituted aryl isothiocyanate, or the reaction of an aryl isothiocyanate with an ortho-aminothiophenol, can lead to the formation of a benzothiazole (B30560) ring system. cdnsciencepub.comchimia.charkat-usa.org The process generally involves the initial formation of a thiourea, which then undergoes an intramolecular nucleophilic attack, followed by elimination to yield the aromatic heterocycle.

Furthermore, aryl isothiocyanates can react with various nucleophiles to generate intermediates that are primed for cyclization. For example, the reaction of o-isothiocyanato arylacetylenes with aroylacetonitriles in the presence of a base leads to the formation of benzo[d] acs.orgacs.orgthiazines. acs.org These reactions highlight the potential of appropriately substituted derivatives of this compound to serve as building blocks in the synthesis of complex heterocyclic structures.

Stability and Degradation Pathways under Various Chemical Conditions

The stability of this compound is contingent on environmental factors such as pH, temperature, and the presence of nucleophiles. Generally, aryl isothiocyanates are susceptible to hydrolysis, particularly under non-neutral pH conditions. rsc.org

In aqueous media, the primary degradation pathway for isothiocyanates is hydrolysis of the -N=C=S group. chemrxiv.org This process is initiated by the nucleophilic attack of water or hydroxide ions on the electrophilic carbon atom of the isothiocyanate moiety. The initial product is a carbamic acid derivative, which is often unstable and can subsequently decompose to yield the corresponding amine, in this case, 3-bromo-4-chloroaniline, and carbonyl sulfide, which can be further hydrolyzed to carbon dioxide and hydrogen sulfide. rsc.org

The rate of hydrolysis is significantly influenced by the pH of the medium. In acidic conditions, the hydrolysis of aryl isothiocyanates can be promoted. rsc.org Conversely, under basic conditions, the increased concentration of the stronger nucleophile (hydroxide ion) can also accelerate degradation. The stability of isothiocyanates is generally greatest in neutral or slightly acidic aqueous solutions.

The presence of other nucleophiles can also lead to degradation or transformation. For instance, reactions with amines will lead to the formation of thiourea derivatives. The stability of various isothiocyanates can differ based on their chemical structure, with electron-withdrawing groups potentially influencing the rate of nucleophilic attack.

Below is a table summarizing the general stability of aryl isothiocyanates under different conditions, which can be extrapolated to this compound.

ConditionGeneral Stability of Aryl IsothiocyanatesPrimary Degradation/Reaction Products
Neutral Aqueous SolutionModerately stableSlow hydrolysis to corresponding amine
Acidic Aqueous SolutionLess stable, hydrolysis is catalyzedCorresponding amine, carbonyl sulfide
Basic Aqueous SolutionUnstable, rapid hydrolysisCorresponding amine, carbonyl sulfide
Presence of AminesReactiveThiourea derivatives
Anhydrous Non-polar SolventsGenerally stableMinimal degradation

Computational Chemical Modeling of Reactivity and Reaction Mechanisms

Computational modeling, particularly DFT calculations, can be employed to determine various molecular properties that correlate with reactivity. These include:

Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule. For this compound, the carbon atom of the isothiocyanate group is expected to be a prominent electrophilic site.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The LUMO is typically localized on the isothiocyanate group, indicating its susceptibility to nucleophilic attack. The energy gap between HOMO and LUMO can provide an indication of the molecule's kinetic stability.

Mechanistic investigations using computational methods can model the transition states of reactions, such as hydrolysis or reaction with nucleophiles. By calculating the activation energies for different pathways, the most likely reaction mechanism can be elucidated. For example, a computational study of the hydrolysis of an aryl isothiocyanate would involve modeling the approach of a water molecule, the formation of the tetrahedral intermediate, and the subsequent bond-breaking and bond-forming steps leading to the final products.

The following table outlines key parameters that would be investigated in a computational study of this compound and their expected implications for reactivity.

Computational ParameterExpected Finding for this compoundImplication for Reactivity
Molecular Electrostatic Potential (MEP)Positive potential on the isothiocyanate carbonIndicates a primary site for nucleophilic attack
LUMO DistributionHigh coefficient on the isothiocyanate carbonConfirms the electrophilic nature of the -N=C=S group
HOMO-LUMO Energy GapA moderate energy gapSuggests a balance of kinetic stability and reactivity
Calculated Electrophilicity IndexA relatively high valueQuantifies the strong electrophilic character of the molecule

Structure Activity Relationship Sar Studies in Mechanistic Biological Investigations

Design Principles for SAR Studies of Halogenated Aryl Isothiocyanates

The design of SAR studies for halogenated aryl isothiocyanates is guided by principles aimed at systematically probing the electronic, steric, and hydrophobic properties of the molecule. The primary goal is to correlate specific structural modifications with changes in biological activity, thereby elucidating the mechanism of action.

Key design principles include:

Systematic Variation of Halogen Substituents: A core strategy involves synthesizing a library of analogues where the halogen atoms (e.g., bromine and chlorine) are varied. This can include substituting one halogen for another (e.g., fluorine, iodine) or creating analogues with a single halogen to assess the individual contribution of each.

Introduction of Diverse Electronic Groups: To probe the influence of the aromatic ring's electronic properties, analogues are designed with either electron-donating groups (e.g., methoxy (B1213986), methyl) or additional electron-withdrawing groups (e.g., nitro, trifluoromethyl). This helps to determine whether the biological activity is enhanced by increased or decreased electron density in the aromatic system, which in turn affects the reactivity of the isothiocyanate moiety.

Bioisosteric Replacement: This principle involves replacing functional groups with other groups that have similar physical or chemical properties to see if biological activity is retained. For example, the isothiocyanate group could be replaced with an isocyanate or a thiocyanate (B1210189) to confirm the essential role of the -N=C=S functionality.

Quantitative Structure-Activity Relationship (QSAR) Analysis: The design often incorporates the generation of data that can be used in QSAR models. By measuring various physicochemical parameters (like logP for hydrophobicity, Hammett constants for electronic effects, and steric parameters) for each analogue and correlating them with biological activity, a predictive model can be built.

Impact of Halogen Substitution (Bromine, Chlorine) on Reactivity and Biological Interactions

The presence and nature of halogen substituents on the aryl ring significantly modulate the reactivity and biological interactions of aryl isothiocyanates. Both bromine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I).

The primary impact of these halogens is the polarization of the aromatic ring, which influences the electrophilicity of the isothiocyanate carbon atom. An increased electron-withdrawing pull from the halogens makes the isothiocyanate carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack by biological molecules like proteins. nih.gov This enhanced reactivity is often correlated with greater biological potency.

Previous studies have shown that aryl isothiocyanates bearing electron-deficient groups tend to exhibit greater antiproliferative activity. nih.gov The substitution pattern is also crucial. For 3-bromo-4-chlorophenyl isothiocyanate, the chlorine atom is para to the isothiocyanate group, while the bromine is meta. This specific arrangement dictates the electronic effects on the reactive functional group.

The table below illustrates how halogen substitution can influence biological activity in a series of related compounds.

CompoundSubstituent (R)IC50 (µM) in MCF-7 Cells
Phenyl IsothiocyanateH>100
4-Fluorophenyl Isothiocyanate4-F25.3
4-Chlorophenyl Isothiocyanate4-Cl15.8
4-Bromophenyl Isothiocyanate4-Br12.6
4-Iodophenyl Isothiocyanate4-I9.8

This table is generated based on representative data from analogous compounds to illustrate the principle of halogen impact.

Beyond electronic effects, halogens can participate in specific non-covalent interactions, such as halogen bonding, which can influence how the molecule binds to a protein target. The size (steric bulk) of the halogen atom (I > Br > Cl > F) can also affect binding affinity and selectivity by influencing how well the molecule fits into a protein's binding pocket.

Influence of Aromatic Ring Substituents on Mechanistic Biological Effects

Electron-withdrawing groups, such as the bromine and chlorine in this compound, generally enhance the electrophilic character of the isothiocyanate carbon. arkat-usa.org This heightened reactivity facilitates the covalent modification of cellular proteins, which is a primary mechanism of action for this class of compounds. The enhanced electrophilicity promotes faster reaction rates with nucleophilic residues like cysteine and lysine (B10760008) on target proteins.

Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would be expected to decrease the reactivity of the isothiocyanate group by donating electron density to the aromatic ring, thereby making the isothiocyanate carbon less electrophilic. An SAR study exploring these opposing electronic effects is crucial for confirming that the compound's biological activity is indeed dependent on its electrophilic reactivity.

The position of the substituents is also critical. Substituents at the ortho and para positions have a more direct electronic influence on the isothiocyanate group through resonance effects, whereas meta substituents primarily exert an inductive effect. In this compound, the para-chlorine atom exerts both a strong inductive effect and a weaker resonance effect, while the meta-bromine atom's influence is predominantly inductive.

Role of the Isothiocyanate Functional Group in Protein Modification and Target Engagement

The isothiocyanate (-N=C=S) functional group is the key pharmacophore responsible for the biological activity of these compounds. It functions as an electrophile, readily reacting with nucleophilic groups found in biological macromolecules, particularly proteins. nih.gov This ability to form covalent bonds with cellular targets is central to its mechanism of action.

The primary targets for covalent modification by isothiocyanates are the sulfhydryl (-SH) group of cysteine residues and the epsilon-amino (-NH₂) group of lysine residues within proteins. mdpi.com

Reaction with Cysteine: The reaction with a cysteine sulfhydryl group forms a dithiocarbamate (B8719985) adduct. This reaction is typically rapid and can be reversible under certain physiological conditions.

Reaction with Lysine: The reaction with a lysine amino group forms a stable thiourea (B124793) adduct. This reaction is generally slower than the reaction with cysteine but is typically irreversible. researchgate.net

This covalent modification can have several consequences for the target protein:

Inhibition of Enzyme Activity: If the modification occurs at or near the active site of an enzyme, it can directly block substrate binding or catalysis.

Disruption of Protein Structure: Covalent adduction can alter the three-dimensional conformation of a protein, leading to loss of function or aggregation.

Interference with Protein-Protein Interactions: Modification of residues at an interaction interface can prevent the protein from binding to its partners.

The identification of specific protein targets is a key aspect of mechanistic studies. Techniques such as affinity chromatography and proteomics have been used to identify proteins that are covalently modified by various isothiocyanates, revealing targets involved in cellular processes like inflammation, cell cycle regulation, and apoptosis. nih.gov

Mechanistic Investigations of Biological Activities Cellular and Molecular Levels

Antineoplastic Mechanistic Effects (in vitro/in vivo animal models)

Isothiocyanates (ITCs) are a class of naturally occurring compounds that have demonstrated significant potential in cancer prevention and therapy. Their antineoplastic effects are multifaceted, involving the modulation of various cellular processes that are critical for the initiation, promotion, and progression of cancer. These mechanisms include the control of cell proliferation, induction of programmed cell death, inhibition of new blood vessel formation, epigenetic modifications, and modulation of carcinogen-metabolizing enzymes.

Modulation of Cellular Proliferation and Cell Cycle Progression (e.g., G2/M arrest)

A hallmark of cancer is uncontrolled cell proliferation, which is tightly regulated by the cell cycle. Isothiocyanates have been shown to interfere with this process by causing cell cycle arrest at various checkpoints, thereby inhibiting the growth of cancer cells.

One of the key mechanisms by which ITCs halt cell proliferation is by inducing G2/M phase cell cycle arrest. For instance, sulforaphane (B1684495), a well-studied ITC, has been observed to cause an accumulation of cervical cancer cells in the G2/M phase. This arrest is often associated with the downregulation of key regulatory proteins of the G2/M transition, such as Cyclin B1. The inhibition of the Cdc2/Cyclin B1 complex is a crucial event in mediating G2/M arrest induced by sulforaphane in acute lymphoblastic leukemia cells. Similarly, erucin, another ITC, has been shown to induce G2/M arrest in breast cancer cell lines.

The ability of ITCs to induce cell cycle arrest is not limited to the G2/M phase. In some cellular contexts, ITCs can also induce a G1 phase arrest. For example, sulforaphane has been reported to inhibit the expression of Cyclin D1 in human colon carcinoma cells, leading to a G1 arrest.

The following table summarizes the effects of representative ITCs on cell cycle progression in different cancer cell lines.

IsothiocyanateCancer Cell LineEffect on Cell CycleKey Molecular Alterations
SulforaphaneAcute Lymphoblastic LeukemiaG2/M ArrestInhibition of Cdc2/Cyclin B1 complex, upregulation of p21
SulforaphaneCervical CancerG2/M ArrestDownregulation of Cyclin B1
ErucinBreast CancerG2/M ArrestNot specified
SulforaphaneColon CarcinomaG1 ArrestInhibition of Cyclin D1

Induction of Programmed Cell Death (Apoptosis) Pathways (e.g., mitochondrial release of cytochrome c, caspase activation, Bcl-2 family regulation)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to their uncontrolled growth. Isothiocyanates have been shown to be potent inducers of apoptosis in various cancer cell lines.

The induction of apoptosis by ITCs involves a cascade of molecular events. A key step is the activation of caspases, a family of proteases that execute the apoptotic program. Phenethyl isothiocyanate, for example, has been shown to induce apoptosis in cervical cancer cells through the activation of caspase-3, caspase-8, and caspase-9. The activation of caspase-3 is a central event in ITC-induced apoptosis, as it is responsible for the cleavage of various cellular proteins, leading to the characteristic morphological changes of apoptosis.

The Bcl-2 family of proteins plays a critical role in regulating apoptosis by controlling the permeability of the mitochondrial membrane. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-XL) and pro-apoptotic members (e.g., Bax, Bak). Isothiocyanates can modulate the expression of these proteins to favor apoptosis. For instance, sulforaphane has been shown to down-regulate the expression of the anti-apoptotic proteins Bcl-2 and Bcl-XL, while up-regulating the expression of the pro-apoptotic protein Bax in human cervical and liver cancer cells. This shift in the balance between pro- and anti-apoptotic Bcl-2 family members leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.

IsothiocyanateCancer Cell LineApoptotic PathwayKey Molecular Events
Phenethyl isothiocyanateCervical CancerCaspase ActivationActivation of caspase-3, -8, and -9
SulforaphaneCervical and Liver CancerBcl-2 Family RegulationDown-regulation of Bcl-2 and Bcl-XL, Up-regulation of Bax
Various ITCsHeLa CellsCaspase ActivationInduction of caspase-3-like activity

Anti-Angiogenic Mechanisms (e.g., targeting VEGF, HIF, NF-κB, AP1, MYC)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies the tumor with oxygen and nutrients. Isothiocyanates have been shown to possess anti-angiogenic properties, thereby interfering with this critical process in cancer development.

The anti-angiogenic effects of ITCs are mediated through the modulation of several key signaling pathways. One of the primary targets is the Hypoxia-Inducible Factor (HIF), a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia) and is a major driver of angiogenesis. ITCs have been shown to inhibit HIF activity, thereby reducing the expression of its target genes, including Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis.

Furthermore, ITCs can also target other transcription factors involved in angiogenesis, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP1). Both NF-κB and AP1 are involved in the regulation of genes that promote inflammation and angiogenesis. By inhibiting these transcription factors, ITCs can suppress the expression of pro-angiogenic molecules.

Isothiocyanate ClassMolecular TargetEffect
General ITCsHypoxia-Inducible Factor (HIF)Inhibition
General ITCsNuclear Factor κB (NF-κB)Inhibition
General ITCsActivator Protein 1 (AP1)Inhibition
General ITCsTubulinModulation

Epigenetic Modulations (e.g., DNA Methylation Inhibition, Histone Deacetylase (HDAC) Inhibition)

Epigenetic alterations, such as changes in DNA methylation and histone modifications, play a crucial role in cancer development by altering gene expression without changing the DNA sequence itself. Isothiocyanates have emerged as promising agents that can reverse these aberrant epigenetic marks.

One of the key epigenetic mechanisms targeted by ITCs is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, ITCs can lead to histone hyperacetylation, which results in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. For example, sulforaphane has been shown to inhibit HDAC activity in human cancer cells and in peripheral blood mononuclear cells from individuals who consumed broccoli sprouts.

In addition to HDAC inhibition, ITCs can also modulate DNA methylation. Aberrant DNA methylation patterns, particularly the hypermethylation of promoter regions of tumor suppressor genes, are a common feature of cancer. ITCs can influence the expression and activity of DNA methyltransferases, the enzymes responsible for maintaining DNA methylation patterns.

IsothiocyanateEpigenetic MechanismEffect
SulforaphaneHistone Deacetylase (HDAC) InhibitionInhibition of HDAC activity, leading to histone hyperacetylation
General ITCsDNA MethylationModulation of DNA methyltransferase expression and activity

Modulation of Biotransformation Enzymes (Phase I Cytochrome P450 and Phase II Detoxifying Enzymes, e.g., GST, Quinone Reductase)

The balance between Phase I and Phase II biotransformation enzymes is crucial for the detoxification of carcinogens. Phase I enzymes, such as cytochrome P450s (CYPs), can activate pro-carcinogens into their ultimate carcinogenic forms. Conversely, Phase II enzymes, such as Glutathione S-transferases (GSTs) and NADPH: quinone oxidoreductase, are involved in the detoxification and elimination of carcinogens.

Isothiocyanates have been shown to favorably modulate the activity of these enzymes to provide protection against cancer. They can inhibit the activity of certain cytochrome P450 isoforms, thereby preventing the activation of pro-carcinogens. At the same time, ITCs can induce the expression of Phase II detoxifying enzymes. This induction is often mediated through the activation of the Nrf2-ARE (Nuclear factor-erythroid 2-related factor 2-Antioxidant Response Element) pathway, a key signaling cascade that regulates the expression of a wide array of antioxidant and detoxifying enzymes.

Isothiocyanate ClassEnzyme FamilyEffect
General ITCsCytochrome P450 (Phase I)Inhibition and inactivation
General ITCsGlutathione S-transferases (GSTs) (Phase II)Increased expression
General ITCsNADPH: quinone oxidoreductase (Phase II)Increased expression
General ITCsAldo-keto reductase (Phase II)Increased expression
General ITCsGamma-glutamylcysteine synthetaseIncreased expression

Specific Molecular Target Interactions and Their Mechanisms

The diverse biological activities of isothiocyanates stem from their ability to interact with a multitude of specific molecular targets within the cell. As electrophilic compounds, ITCs can readily react with nucleophilic groups, particularly the thiol groups of cysteine residues in proteins. This reactivity allows them to form dithiocarbamates and modulate the function of a wide range of proteins.

One of the key molecular hubs targeted by ITCs is the Nrf2-Keap1 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. ITCs can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of genes containing an Antioxidant Response Element (ARE) in their promoters. These genes encode for a variety of protective proteins, including the Phase II detoxifying enzymes mentioned earlier.

Another important target of ITCs is the transcription factor NF-κB. NF-κB plays a critical role in inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers. ITCs can inhibit NF-κB signaling at multiple levels, thereby exerting anti-inflammatory and pro-apoptotic effects.

Furthermore, ITCs have been shown to interact with tubulin, the building block of microtubules. Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. The interaction of ITCs with tubulin can interfere with microtubule dynamics, contributing to their anti-proliferative effects.

The following table lists some of the specific molecular targets of isothiocyanates and the mechanisms of interaction.

Molecular TargetMechanism of InteractionConsequence
Keap1Covalent modification of cysteine residuesActivation of Nrf2 and induction of antioxidant/detoxifying enzymes
NF-κB Signaling PathwayInhibition of IκB kinase (IKK) and other componentsSuppression of inflammation and promotion of apoptosis
TubulinBinding to tubulin and disruption of microtubule dynamicsCell cycle arrest and induction of apoptosis
Tubulin Polymerization Inhibition

Isothiocyanates are recognized for their ability to interfere with microtubule dynamics, a critical process in cell division, by inhibiting tubulin polymerization. This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis in cancer cells. The electrophilic isothiocyanate group (-N=C=S) is capable of forming covalent bonds with nucleophilic residues, such as the thiol groups of cysteine residues on tubulin proteins. This covalent modification is thought to alter the conformation of tubulin, thereby preventing its assembly into microtubules.

Table 1: General Effects of Isothiocyanates on Tubulin Polymerization and Cell Cycle

Compound Class Mechanism Cellular Outcome
Isothiocyanates Covalent binding to tubulin cysteine residues Inhibition of microtubule formation
Disruption of mitotic spindle G2/M phase cell cycle arrest
Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2)

Tyrosine kinases are crucial enzymes that regulate numerous cellular processes, including cell growth, proliferation, differentiation, and survival. The aberrant activity of specific tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a hallmark of many cancers.

Isothiocyanates have been investigated as potential inhibitors of these key signaling molecules. The inhibitory mechanism often involves the interaction of the isothiocyanate with cysteine residues within the ATP-binding pocket of the kinase domain. This interaction can be either reversible or irreversible and prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. By inhibiting EGFR, isothiocyanates can curtail cancer cell proliferation. Similarly, by targeting VEGFR-2, they can inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.

Table 2: General Mechanisms of Tyrosine Kinase Inhibition by Isothiocyanates

Target Kinase Mechanism of Inhibition Downstream Effect
EGFR Interaction with cysteine residues in ATP-binding pocket Blockade of cell proliferation and survival signals
Interaction with Signaling Pathways (e.g., MAPK, Nrf2)

Isothiocyanates are known to modulate various intracellular signaling pathways that are critical for cellular homeostasis and stress response. Two prominent examples are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

The MAPK pathways (including ERK, JNK, and p38) are involved in transmitting signals from the cell surface to the nucleus, regulating processes such as gene expression, cell proliferation, and apoptosis. Isothiocyanates can activate MAPK pathways, which, depending on the cellular context and the specific isothiocyanate, can lead to either cell survival or apoptotic cell death.

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by binding to Keap1. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and detoxifying enzymes, thereby protecting cells from oxidative damage.

Inhibition of P-glycoprotein

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. Its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR), as it actively transports a wide range of chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy.

Certain isothiocyanates have been shown to inhibit the function of P-gp. The proposed mechanisms of inhibition include direct binding to the transporter, which may competitively or non-competitively block the binding of other drug substrates, and interference with the ATP hydrolysis that powers the transport process. By inhibiting P-gp, isothiocyanates can potentially reverse multidrug resistance and sensitize cancer cells to conventional chemotherapy.

Antimicrobial Mechanistic Effects (in vitro/in vivo non-human models)

Antibacterial Action Pathways against Gram-positive and Gram-negative Strains

Isothiocyanates exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Their primary mechanism of action is believed to be their electrophilic reactivity, which allows them to react with various cellular nucleophiles, including proteins and enzymes.

Key antibacterial mechanisms include:

Enzyme Inhibition: Isothiocyanates can inactivate essential bacterial enzymes by covalently modifying their cysteine residues. This can disrupt critical metabolic pathways, such as energy production and DNA replication.

Disruption of Cell Membrane Integrity: Some isothiocyanates can damage the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Induction of Oxidative Stress: Isothiocyanates can generate reactive oxygen species (ROS) within bacterial cells, leading to oxidative damage to proteins, lipids, and DNA.

Inhibition of Quorum Sensing: Certain isothiocyanates have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation.

The efficacy of isothiocyanates can differ between Gram-positive and Gram-negative bacteria, which is often attributed to differences in their cell wall structure. The outer membrane of Gram-negative bacteria can act as a barrier, limiting the entry of some isothiocyanates.

Table 3: General Antibacterial Mechanisms of Isothiocyanates

Bacterial Type Primary Mechanisms of Action
Gram-positive Enzyme inhibition, membrane damage, oxidative stress

Antifungal Action Pathways

Isothiocyanates also possess antifungal properties against a range of pathogenic fungi. Similar to their antibacterial action, the antifungal mechanisms are largely attributed to their ability to react with cellular components.

Key antifungal mechanisms include:

Inhibition of Spore Germination and Mycelial Growth: Isothiocyanates can prevent the germination of fungal spores and inhibit the growth of fungal hyphae.

Disruption of Cell Membrane and Wall: They can compromise the integrity of the fungal cell membrane and cell wall, leading to cellular leakage and lysis.

Enzyme Inhibition: Isothiocyanates can inhibit enzymes crucial for fungal metabolism and survival.

Induction of Apoptosis-like Cell Death: In some fungi, isothiocyanates have been shown to induce programmed cell death pathways.

Mechanisms of Action against Parasitic Pathogens (e.g., Leishmania, Trypanosoma)

While direct mechanistic studies on 3-Bromo-4-chlorophenyl Isothiocyanate against parasitic pathogens such as Leishmania and Trypanosoma are not extensively documented, research on other isothiocyanates provides potential insights. For instance, allyl isothiocyanate (AITC) has demonstrated efficacy against protozoan parasites like Trypanosoma brucei and Plasmodium berghei parahostdis.org. The proposed mechanism for AITC's activity against another protozoan, Toxoplasma gondii, involves the inhibition of inflammatory cytokine production, which facilitates the early stages of infection parahostdis.org. Other research has noted the general antiparasitic and antibacterial properties of AITC nih.govmdpi.com. The primary antibacterial action of AITC is attributed to its ability to disrupt the cell membrane, causing the leakage of cellular metabolites nih.gov. It is plausible that this compound may exert antiparasitic effects through similar mechanisms, such as membrane disruption or modulation of the host immune response, although specific research is required to confirm this.

Molecular Targets in Pathogens (e.g., DNA Gyrase)

Specific molecular targets of this compound within pathogenic organisms have not been definitively identified. However, given the established antimicrobial properties of isothiocyanates, enzymes essential for pathogen survival are likely candidates. One such critical enzyme in bacteria is DNA gyrase, a type IIA DNA topoisomerase responsible for managing DNA topology during replication nih.govmdpi.com. DNA gyrase is a validated and highly valuable target for antibiotics nih.gov. Natural compounds, such as allicin (B1665233) from garlic, have been shown to be potent inhibitors of DNA gyrase genawif.com. While isothiocyanates have not been explicitly confirmed as DNA gyrase inhibitors, the essential role of this enzyme in pathogen viability makes it a hypothetical target for this class of compounds nih.govresearchgate.net. The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic residues in enzyme active sites, suggesting a potential for broad-spectrum enzyme inhibition within pathogens.

Other Mechanistic Biological Effects

Enzyme Inhibition (e.g., N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA), Cyclooxygenase (COX), Acetylcholinesterase)

The isothiocyanate functional group is known to interact with and inhibit various mammalian enzymes. While no specific data exists for the inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) by this compound, its effects on other enzymes have been inferred from studies on related molecules.

Cyclooxygenase (COX) Inhibition: Aryl isothiocyanates have demonstrated significant anti-inflammatory activity through the inhibition of COX enzymes. Phenyl isothiocyanate and 3-methoxyphenyl (B12655295) isothiocyanate, for example, are potent inhibitors of human COX-2, achieving approximately 99% inhibition at a concentration of 50 μM researchgate.netnih.gov. The well-studied isothiocyanate sulforaphane also exerts anti-inflammatory effects by downregulating the expression of cyclooxygenase-2 nih.govmdpi.com. This strong inhibitory action against a key enzyme in the inflammatory cascade suggests that this compound likely shares this anti-inflammatory mechanism.

Acetylcholinesterase Inhibition: Several phenyl isothiocyanate derivatives have been identified as inhibitors of acetylcholinesterase (AChE), a key enzyme in the nervous system researchgate.netnih.gov. Studies have shown that aromatic isothiocyanates generally exhibit better activity than their aliphatic counterparts nih.gov. The inhibitory potency is influenced by the substituents on the phenyl ring; electron-donating groups like methoxy (B1213986) (–OMe) and methyl (–Me) appear to enhance inhibitory activity compared to an unsubstituted phenyl ring nih.gov. Given that the 3-bromo and 4-chloro substituents on the target compound are electron-withdrawing, they may modulate its AChE inhibitory activity in a distinct manner.

CompoundEnzymeInhibitory ActivityReference
Phenyl IsothiocyanateCOX-2~99% inhibition at 50 µM researchgate.net
3-Methoxyphenyl IsothiocyanateCOX-2~99% inhibition at 50 µM researchgate.net
2-Methoxyphenyl IsothiocyanateAcetylcholinesterase (AChE)IC₅₀ = 0.57 mM researchgate.netnih.gov
3-Methoxyphenyl IsothiocyanateButyrylcholinesterase (BChE)49.2% inhibition at 1.14 mM researchgate.netnih.gov

H₂S Donor Mechanisms Triggered by Cysteine

A significant biological mechanism of isothiocyanates is their ability to act as hydrogen sulfide (B99878) (H₂S) donors, a process triggered by the amino acid cysteine nih.govnih.gov. The reaction involves the rapid formation of a Cys-ITC adduct, which subsequently undergoes intramolecular cyclization unina.it. This cyclization leads to the release of H₂S along with other products nih.govunina.it. This thiol-dependent release mechanism positions isothiocyanates as slow-release H₂S donors, a property considered valuable for therapeutic applications core.ac.uk. Structure-activity relationship studies on a library of aryl isothiocyanates have shown that the electronic properties and position of substituents on the phenyl ring influence the rate of H₂S release cohlife.org. For instance, the H₂S releasing profile for chloro-substituted phenylisothiocyanates follows the order para < ortho < meta cohlife.org. This suggests that the 3-bromo and 4-chloro substitution pattern on the target compound would facilitate a cysteine-dependent release of H₂S.

Antioxidant Activity Mechanisms (e.g., ROS scavenging, indirect antioxidant pathways)

Isothiocyanates exhibit complex antioxidant activities that involve both direct and indirect mechanisms. While some aryl isothiocyanates can directly scavenge free radicals, their more significant antioxidant effects are often mediated through the upregulation of endogenous antioxidant defense systems researchgate.net.

A primary indirect mechanism involves the activation of the transcription factor Nrf2 (nuclear factor erythroid 2–related factor 2) nih.govmdpi.com. Isothiocyanates like sulforaphane are potent inducers of Nrf2, which in turn upregulates the expression of a suite of antioxidant and cytoprotective genes mdpi.com.

Paradoxically, isothiocyanates can also act as pro-oxidants by stimulating the production of reactive oxygen species (ROS) nih.gov. This ROS generation can induce oxidative stress and DNA damage, a mechanism that contributes to their anticancer effects nih.govnih.gov. This dual activity highlights the complex interplay between isothiocyanates and cellular redox balance. The pro-oxidant effects can be attenuated by antioxidants such as N-acetylcysteine (NAC) nih.gov.

Anti-inflammatory Pathways

The anti-inflammatory properties of this compound are likely mediated through the modulation of key signaling pathways, a characteristic of the isothiocyanate class. A central mechanism is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway nih.gov. NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2 nih.govnih.gov.

Studies show that isothiocyanates can suppress the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor protein, IκBα nih.gov. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and thereby blocking the transcription of pro-inflammatory genes nih.gov. By downregulating NF-κB signaling, isothiocyanates effectively reduce the expression of inflammatory mediators such as TNF-α, IL-1β, and IL-6 nih.gov. This, combined with the direct inhibition of enzymes like COX-2, forms the basis of their potent anti-inflammatory effects researchgate.netnih.gov.

Computational Chemistry and Molecular Modeling in Isothiocyanate Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties and reactivity of molecules. DFT studies can elucidate the distribution of electron density, molecular orbital energies, and various reactivity descriptors.

Key parameters derived from such DFT calculations often include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of a molecule.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites prone to interaction.

DFT calculations have also been employed to assess the anticancer efficiency of various phenyl isothiocyanates. nih.gov These studies help in understanding the electronic basis of their biological activity.

Table 1: Global Reactivity Descriptors for a Structurally Related Compound

DescriptorValue (eV)Implication
Electronic Chemical Potential (μ)-4.5031Tendency to lose electrons

Data from a study on a complex molecule containing a bromo-chlorophenyl group. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. This method is instrumental in understanding how isothiocyanates interact with their biological targets.

In the context of isothiocyanate research, molecular docking has been used to investigate their potential as inhibitors of various enzymes. For example, studies have explored the binding of isothiocyanates to tubulin, a protein involved in cell division, to understand their anticancer properties. nih.gov In silico analysis helps to elucidate the possible binding modes of isothiocyanates to tubulin and how these interactions influence the polymerization process. nih.gov

Similarly, molecular docking studies have been performed on novel isothiocyanate derivatives to evaluate their inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. rsc.org These studies can identify key amino acid residues in the active site of the enzyme that are crucial for the interaction.

While no specific docking studies for 3-Bromo-4-chlorophenyl Isothiocyanate are available, research on other isothiocyanates highlights the common types of interactions observed:

Hydrogen Bonds: Formation of hydrogen bonds between the isothiocyanate molecule and amino acid residues of the target protein.

Hydrophobic Interactions: Interactions between the aromatic rings of the isothiocyanate and nonpolar residues of the protein.

Covalent Bonding: The isothiocyanate group (-N=C=S) is highly reactive and can form covalent bonds with nucleophilic residues like cysteine in the target protein.

Table 2: Key Amino Acid Interactions in Docking Studies of Isothiocyanate Derivatives with COX-2

Interacting Amino AcidType of Interaction
Tyr385Hydrogen Bonding
Trp387Hydrophobic
Phe518Hydrophobic
Val523Hydrophobic
Ser530Hydrogen Bonding

Data from a study on novel isothiocyanate derivatives. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the conformational changes and the stability of the binding interactions. MD simulations complement the static picture provided by molecular docking.

The insights gained from MD simulations are valuable for understanding the dynamic nature of biological systems and for refining the design of more potent and selective inhibitors.

Pharmacophore Modeling and Virtual Screening for Rational Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. This model can then be used for virtual screening of large compound libraries to identify new potential hits.

In isothiocyanate research, pharmacophore modeling can be used to design novel compounds with improved biological activity. For instance, in the design of hybrid androgen receptor (AR) antagonists, the isothiocyanate moiety was incorporated into an existing antagonist scaffold. nih.gov This approach allows for the combination of the pharmacophoric features of both the antagonist and the isothiocyanate, leading to a dual-action molecule. nih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wuxibiology.comfrontierspartnerships.orgnih.gov This method can be based on the pharmacophore model or on the structure of the target's binding site (structure-based virtual screening). For isothiocyanates, virtual screening could be employed to explore vast chemical spaces and identify novel derivatives with desired biological activities, thereby accelerating the drug discovery process. wuxibiology.comfrontierspartnerships.orgnih.gov

In Silico Prediction of Mechanistic Pathways

Computational methods can also be used to predict and elucidate the reaction mechanisms of chemical and biochemical processes. For isothiocyanates, understanding their reaction mechanisms is crucial for explaining their biological activity and for designing new compounds.

The reactivity of the isothiocyanate group allows it to participate in various reactions, including addition reactions with nucleophiles. Computational studies can model these reaction pathways, calculate the activation energies, and identify the transition states and intermediates. For example, the mechanism of the reaction between phenyl isothiocyanate and other molecules has been investigated to understand the formation of various heterocyclic compounds. researchgate.net

In a biological context, in silico methods can be used to model the covalent modification of proteins by isothiocyanates. This involves identifying the most likely amino acid residues to be targeted and elucidating the step-by-step mechanism of the covalent bond formation. Such studies provide a detailed molecular-level understanding of the mode of action of isothiocyanates.

Advanced Analytical Methodologies in Research on 3 Bromo 4 Chlorophenyl Isothiocyanate

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. For 3-Bromo-4-chlorophenyl isothiocyanate, the aromatic region of the ¹H NMR spectrum would be expected to show a complex splitting pattern due to the coupling of the three protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromo, chloro, and isothiocyanate groups.

In the ¹³C NMR spectrum, the carbon atom of the isothiocyanate group (-N=C=S) would exhibit a characteristic chemical shift in the range of 125-140 ppm. The aromatic carbons would appear at distinct chemical shifts, influenced by the positions of the halogen substituents.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound would be a strong, broad absorption band around 2000-2200 cm⁻¹, which is indicative of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. nist.gov Other significant absorptions would include those corresponding to C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-Br and C-Cl stretching vibrations at lower wavenumbers.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes, the molecular ion peak would appear as a characteristic pattern of isotopic peaks, which can be used to confirm the presence and number of these halogen atoms. Fragmentation patterns observed in the mass spectrum would provide further structural information. For the isomeric 4-Bromo-3-chlorophenyl isothiocyanate (C₇H₃BrClNS), the molecular weight is 248.53 g/mol . nist.govchemeo.com

Table 1: Predicted Spectroscopic Data for this compound This table is predictive and based on data from analogous compounds.

Technique Expected Features
¹H NMR Complex multiplets in the aromatic region (δ 7.0-8.0 ppm)
¹³C NMR Signal for -N=C=S carbon (δ 125-140 ppm), multiple signals in the aromatic region
IR Strong, broad -N=C=S stretch (~2000-2200 cm⁻¹)
Mass Spec. Molecular ion peak with characteristic isotopic pattern for Br and Cl

X-ray Crystallography for Solid-State Structural Elucidation

The analysis would reveal the planarity of the phenyl ring and the geometry of the isothiocyanate group. Intermolecular interactions, such as halogen bonding or π-π stacking, which influence the packing of the molecules in the crystal lattice, could also be identified. This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Table 2: Hypothetical Crystallographic Data for this compound This table presents hypothetical data that would be obtained from an X-ray crystallography experiment.

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
β (°) 95.5
Volume (ų) 1035
Z 4

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of aryl isothiocyanates. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be used. Detection is typically performed using a UV detector, as the aromatic ring of the compound absorbs UV light. The retention time of the compound can be used for its identification, and the peak area can be used for quantification to determine its purity. A commercial supplier of a related compound, 4-(Bromomethyl)phenyl isothiocyanate, indicates a purity of ≥98% as determined by HPLC. chemodex.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a gaseous mobile phase. The separated components then enter the mass spectrometer, which provides mass information for identification. This technique is highly sensitive and can be used to detect and identify even trace impurities.

Table 3: Typical Chromatographic Conditions for Analysis of Aryl Isothiocyanates This table provides typical conditions that could be adapted for this compound.

Technique Column Mobile Phase/Carrier Gas Detector
HPLC C18 reversed-phase Acetonitrile/Water gradient UV-Vis
GC-MS Capillary (e.g., DB-5) Helium Mass Spectrometer

Cell-Based Assays for Mechanistic Biological Endpoint Assessment (e.g., cell cycle analysis, apoptosis assays)

Cell-based assays are crucial for investigating the biological effects of this compound at the cellular level. While specific studies on this compound are lacking, research on other isothiocyanates, such as phenethyl isothiocyanate (PEITC), has shown that they can induce cell cycle arrest and apoptosis in cancer cells. mdpi.com

Cell Cycle Analysis: Flow cytometry is commonly used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Cells are treated with the compound, stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide), and then analyzed. Isothiocyanates have been shown to cause an accumulation of cells in the G2/M phase, indicating an arrest of cell division at this stage.

Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. The induction of apoptosis by this compound can be assessed using several methods:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Caspase Activity Assays: Caspases are a family of proteases that play a central role in apoptosis. Assays that measure the activity of key caspases, such as caspase-3 and caspase-9, can confirm the induction of apoptosis.

TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Table 4: Potential Effects of this compound in Cell-Based Assays This table outlines potential outcomes based on the known activities of other isothiocyanates.

Assay Potential Endpoint Measured Expected Effect
Cell Cycle Analysis Distribution of cells in G0/G1, S, G2/M phases Arrest in G2/M phase
Annexin V/PI Staining Phosphatidylserine externalization, membrane integrity Increase in apoptotic cells
Caspase Activity Assay Activity of executioner caspases (e.g., caspase-3) Increased caspase activity
TUNEL Assay DNA fragmentation Increased DNA fragmentation

Enzyme Activity Assays for Inhibition Kinetics

Many isothiocyanates are known to be inhibitors of various enzymes, which is a key aspect of their biological activity. nih.govtandfonline.com Enzyme activity assays are used to determine the inhibitory potential of this compound against specific target enzymes and to study the kinetics of this inhibition.

The general principle of these assays involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. The substrate and product can be monitored using various detection methods, such as spectrophotometry or fluorometry.

By measuring the reaction rate at different substrate and inhibitor concentrations, key kinetic parameters can be determined:

IC₅₀ (Half maximal inhibitory concentration): The concentration of the inhibitor required to reduce the enzyme activity by 50%.

Kᵢ (Inhibition constant): A measure of the affinity of the inhibitor for the enzyme.

Mechanism of Inhibition: Whether the inhibition is competitive, non-competitive, or uncompetitive can be determined by analyzing Lineweaver-Burk or other kinetic plots.

For example, various arylalkyl isothiocyanates have been shown to be potent inhibitors of enzymes involved in the metabolism of carcinogens. nih.gov Studies on a range of phenyl isothiocyanate derivatives have also demonstrated their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. tandfonline.com

Table 5: Hypothetical Enzyme Inhibition Data for this compound This table presents hypothetical data that would be generated from enzyme inhibition studies.

Target Enzyme IC₅₀ (µM) Kᵢ (µM) Mechanism of Inhibition
Cytochrome P450 1A1 5.2 2.1 Competitive
Acetylcholinesterase 15.8 8.5 Non-competitive

Future Research Directions and Translational Perspectives Non Clinical

Development of Next-Generation 3-Bromo-4-chlorophenyl Isothiocyanate Analogues with Enhanced Mechanistic Specificity

The future development of analogues derived from this compound will likely focus on refining its interaction with biological targets to achieve greater specificity and efficacy. The inherent reactivity of the isothiocyanate functional group makes it an ideal starting point for designing highly selective molecules.

Isothiocyanates are known to act as electrophiles, capable of forming covalent bonds with nucleophilic residues on proteins, such as cysteine and lysine (B10760008). nih.govmdpi.com This mechanism can be harnessed to create targeted covalent inhibitors (TCIs), which offer advantages like enhanced potency and prolonged duration of action. wikipedia.org Future research could focus on designing analogues of this compound that selectively target proteins implicated in disease. For instance, modifying the phenyl ring structure could optimize non-covalent binding affinity for a specific protein's active site, positioning the isothiocyanate group to react with a nearby, strategically located nucleophile. wikipedia.org This strategy has been successfully applied to other ITCs, which have been shown to covalently modify proteins like tubulin and macrophage migration inhibitory factor (MIF). nih.govaacrjournals.org

A key research direction would be the rational design of analogues targeting proteins with rare or unique nucleophilic residues within a protein family, thereby ensuring high selectivity and minimizing off-target effects. wikipedia.org

Table 1: Hypothetical Analogues and Potential Covalent Targets

Analogue Structure (Modification to Parent Compound) Hypothesized Target Protein Targeted Residue Therapeutic Area
Addition of a sulfonamide group Carbonic Anhydrase IX Cysteine Oncology
Incorporation of a kinase-binding scaffold Epidermal Growth Factor Receptor (EGFR) Cysteine (Cys797) Oncology
Linkage to a peptide sequence Specific Protease Catalytic Cysteine/Serine Various

This table is illustrative of a potential research strategy and does not represent existing data.

The high reactivity of isothiocyanates can lead to poor stability, low aqueous solubility, and off-target reactions. nih.gov A prodrug strategy, where the isothiocyanate group is masked with a carrier moiety, offers a promising solution. mdpi.commdpi.com This approach involves modifying the parent compound into an inactive form that is converted into the active ITC under specific physiological conditions, such as the pH environment of a tumor or the presence of specific enzymes. nih.gov

Research into prodrugs of this compound could explore carriers that are cleaved by enzymes overexpressed in particular tissues or disease states. For example, linking the compound to a substrate for a tumor-specific enzyme would ensure that the active, covalent warhead is released preferentially at the site of action. This strategy has been explored for other ITCs to improve their therapeutic profile in conditions like rheumatoid arthritis. nih.gov Another approach involves designing derivatives that release the active ITC in response to specific stimuli, such as hypoxia or elevated levels of reactive oxygen species. nih.gov

Elucidation of Unexplored Mechanistic Pathways and Novel Biological Targets

The biological effects of isothiocyanates are mediated through the modification of target proteins, which in turn modulates various cellular pathways. nih.gov While general targets for ITCs have been identified, the specific protein interaction profile of this compound is unknown. The bromo and chloro substituents on the phenyl ring will significantly influence the compound's electronic properties, lipophilicity, and steric profile, likely leading to a unique set of biological targets compared to other ITCs.

Future research should employ advanced proteomics techniques, such as activity-based protein profiling (ABPP), using a this compound-derived chemical probe to identify its direct binding partners in various cell types. Identifying these novel targets is the first step toward understanding the compound's mechanism of action and could reveal previously unknown roles in cellular processes, potentially opening new therapeutic avenues. nih.gov

Integration of Artificial Intelligence and Machine Learning in Isothiocyanate Research and Design

Generative AI models could design novel analogues of this compound with desired properties, such as enhanced target affinity, improved selectivity, or better pharmacokinetic profiles. youtube.com Furthermore, AI can predict potential toxicity and off-target effects early in the design phase, reducing the likelihood of late-stage failures. mdpi.com

Table 2: Application of AI/ML in this compound Research

AI/ML Application Objective Potential Outcome
Quantitative Structure-Activity Relationship (QSAR) Predict the biological activity of virtual analogues. Prioritization of compounds for synthesis with higher probability of success.
Retrosynthesis Prediction Identify the most efficient and cost-effective synthetic routes. Accelerated manufacturing and reduced development costs. drugtargetreview.com
Predictive Toxicology (ADMET) Forecast absorption, distribution, metabolism, excretion, and toxicity. Early deselection of candidates with unfavorable safety profiles. mdpi.com

This table provides a conceptual framework for integrating AI/ML into future research.

Applications of this compound in Chemical Biology Tools and Probes

The electrophilic nature of the isothiocyanate group makes it an excellent functional handle for the development of chemical biology probes. mdpi.com A molecule like this compound could be derivatized to serve as a versatile tool for studying biological systems. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, researchers can create probes to visualize, isolate, and identify target proteins from complex biological samples. This approach is fundamental to understanding a compound's mechanism of action and identifying its full range of cellular interactors.

Exploration of Agricultural or Material Science Applications

Beyond biomedical applications, isothiocyanates possess properties that make them suitable for other industries.

In agriculture, many ITCs exhibit potent antimicrobial, fungicidal, and pesticidal properties, and they are the active agents in the process of biofumigation. nih.gov Research is needed to evaluate the efficacy of this compound as a potential soil fumigant or crop protection agent. Its synthetic nature could offer advantages in terms of stability, potency, and scalability compared to naturally derived ITCs. usda.gov

In material science, the isothiocyanate group can participate in various polymerization reactions. wikipedia.org Recent studies have shown that isothiocyanates can be copolymerized with other monomers like epoxides and episulfides to create novel sulfur-rich polymers such as polythioimidocarbonates. acs.orgacs.org These materials may have unique thermal, optical, or metal-chelating properties. rsc.org Future work could investigate the use of this compound as a monomer or cross-linking agent to produce functional polymers with high refractive indices or specific affinities for heavy metals, driven by the presence of sulfur and halogens.

Q & A

Q. What are the standard synthetic routes for preparing 3-bromo-4-chlorophenyl isothiocyanate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves the reaction of 3-bromo-4-chloroaniline with thiophosgene (CSCl₂) or its safer equivalents (e.g., bis(trichloromethyl) carbonate) in anhydrous dichloromethane (DCM) under inert atmosphere. Key parameters include:

  • Temperature : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis or dimerization).
  • Solvent purity : Anhydrous conditions are essential to prevent thiophosgene decomposition.
  • Stoichiometry : A 1:1.2 molar ratio of aniline to thiophosgene ensures complete conversion .
    Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (from ethanol/water) is recommended.

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy : Confirm aromatic substitution patterns (¹H/¹³C NMR) and isothiocyanate group presence (δ 130–140 ppm for ¹³C=S).
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted aniline or hydrolysis products).
  • Melting point analysis : Compare observed values with literature data (if available) .

Q. What storage conditions are required to maintain the stability of this compound?

Store at 0–6°C in amber glass vials under argon to prevent moisture absorption and thermal degradation. Avoid prolonged exposure to light, as isothiocyanates are prone to photolytic decomposition .

Advanced Research Questions

Q. How does the electronic effect of the bromo and chloro substituents influence the reactivity of this compound in nucleophilic addition reactions?

The electron-withdrawing nature of Br and Cl substituents activates the isothiocyanate group (-NCS) toward nucleophiles (e.g., amines, thiols). Computational studies (DFT) suggest:

  • Meta-bromo and para-chloro groups increase electrophilicity at the -NCS carbon, accelerating reactions with primary amines (k = 0.15–0.3 M⁻¹s⁻¹ at 25°C).
  • Steric hindrance from substituents may reduce reactivity with bulkier nucleophiles .
    Experimental validation via kinetic studies (UV-Vis monitoring of thiourea formation) is advised .

Q. What strategies can resolve contradictions in reported reaction yields for this compound-derived thioureas?

Discrepancies may arise from:

  • Impurity profiles : Use HPLC to identify byproducts (e.g., ureas from competing hydrolysis).
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility but promote side reactions.
  • Cross-validation : Replicate conditions from conflicting studies with controlled variables (temperature, stirring rate) .

Q. How can this compound be applied in designing bioactive molecules, and what methodological frameworks support such studies?

  • Medicinal chemistry : React with amino-functionalized pharmacophores to create thiourea derivatives with potential kinase inhibitory activity (e.g., analogs of imidazo[4,5-b]pyridine carboxamides ).
  • Biological assays : Screen derivatives for cytotoxicity (MTT assay) and target binding (SPR or ITC).
  • Retrosynthetic planning : Use AI-driven tools (e.g., Reaxys-based synthesis planners) to optimize routes for chiral intermediates .

Methodological Considerations

Q. What analytical techniques are critical for quantifying degradation products of this compound under varying pH conditions?

  • LC-MS/MS : Detect hydrolyzed products (e.g., 3-bromo-4-chloroaniline and COS gas).
  • pH-dependent kinetics : Conduct stability studies in buffered solutions (pH 2–12) at 25°C and 40°C .

Q. How can researchers optimize solvent systems for large-scale reactions involving this compound?

  • Green chemistry principles : Substitute DCM with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Solvent screening : Use DoE (Design of Experiments) to balance solubility and reaction rate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.